4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1150114-76-3
VCID: VC0151621
InChI: InChI=1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(7-5-12)17(22)23/h4-7,22-23H,8-11H2,1-3H3
SMILES: B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Molecular Formula: C16H23BN2O5
Molecular Weight: 334.179

4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid

CAS No.: 1150114-76-3

Cat. No.: VC0151621

Molecular Formula: C16H23BN2O5

Molecular Weight: 334.179

* For research use only. Not for human or veterinary use.

4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid - 1150114-76-3

Specification

CAS No. 1150114-76-3
Molecular Formula C16H23BN2O5
Molecular Weight 334.179
IUPAC Name [4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid
Standard InChI InChI=1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(7-5-12)17(22)23/h4-7,22-23H,8-11H2,1-3H3
Standard InChI Key LJJBJECKHAIPNO-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O

Introduction

Chemical Identity and Properties

4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid is an organic compound that combines several functional groups in a single molecule. It contains a phenylboronic acid unit connected to a BOC-protected piperazine through a carbonyl linkage. This structural arrangement provides the compound with unique chemical reactivity that makes it valuable in organic synthesis processes.

Basic Identification Data

The compound can be identified through various chemical identifiers as summarized in the table below:

ParameterValue
CAS Number1150114-76-3
Molecular FormulaC₁₆H₂₃BN₂O₅
Molecular Weight334.179 g/mol
IUPAC Name[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid
European Community (EC) Number800-907-9
DSSTox Substance IDDTXSID80675134

Structural Representation

The compound features a phenyl ring substituted with a boronic acid group at one position and a carbonyl group at another position. The carbonyl group is connected to a piperazine ring, which is protected at the opposite nitrogen with a tert-butoxycarbonyl (BOC) group . This arrangement of functional groups gives the molecule distinct chemical properties and reactivity patterns that are valuable in synthetic chemistry.

Chemical Identifiers

For computational and database purposes, the compound can be represented by the following identifiers:

Identifier TypeValue
InChIInChI=1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(7-5-12)17(22)23/h4-7,22-23H,8-11H2,1-3H3
InChIKeyLJJBJECKHAIPNO-UHFFFAOYSA-N
SMILESB(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O

Synthesis Methodology

The synthesis of 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid involves multiple chemical steps that must be carefully executed to ensure high purity and yield of the final product.

General Synthetic Approach

The synthesis typically involves several key steps, beginning with the formation of the piperazine-1-carbonyl moiety and subsequent connection to the phenylboronic acid component. The BOC protection of the piperazine nitrogen is a crucial aspect of the synthesis as it prevents unwanted side reactions and allows for selective chemical transformations.

Key Synthetic Steps

  • Protection of one nitrogen of piperazine with a BOC group

  • Formation of an amide bond between the BOC-protected piperazine and a suitable phenylboronic acid derivative

  • Final purification steps to obtain the desired compound with high purity

Related Derivatives

Researchers often work with derivative compounds that offer modified properties or reactivity. The pinacol ester derivative is one such example:

CompoundMolecular FormulaMolecular WeightCAS Number
4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acidC₁₆H₂₃BN₂O₅334.179 g/mol1150114-76-3
4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid pinacol esterC₂₂H₃₃BN₂O₅416.33 g/mol864754-13-2

The pinacol ester derivative offers enhanced stability and solubility in organic solvents compared to the parent boronic acid, which can be advantageous in certain synthetic applications .

Applications in Organic Synthesis

4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid has significant utility in synthetic organic chemistry, particularly in the construction of complex molecular scaffolds.

Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it serves as a valuable coupling partner. This reaction allows for the formation of carbon-carbon bonds between the phenyl ring of the compound and various aryl or vinyl halides, enabling the construction of complex molecular architectures that would be difficult to achieve through other synthetic methods.

Pharmaceutical Intermediate

The compound serves as an important intermediate in the synthesis of pharmaceutically active compounds, particularly those containing piperazine motifs, which are common in various drug classes including antipsychotics, antidepressants, and antihistamines . The BOC protection allows for selective deprotection later in the synthetic sequence, providing a means to introduce additional functionality at the piperazine nitrogen.

Building Block in Combinatorial Chemistry

Due to its multiple functional groups that can undergo various transformations, this compound is valuable in combinatorial chemistry approaches aimed at generating diverse chemical libraries for drug discovery programs. The boronic acid moiety, in particular, offers versatile reactivity beyond cross-coupling reactions, including oxidation, homologation, and other transformations.

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid is essential for its effective utilization in research and industrial applications.

Physical Appearance

The compound typically appears as a white to off-white solid at room temperature and standard pressure . Its crystalline nature contributes to its stability under normal storage conditions.

Reactivity Patterns

The compound contains multiple reactive centers:

  • The boronic acid group, which can participate in cross-coupling reactions, oxidation processes, and coordination chemistry

  • The carbonyl group, which can undergo nucleophilic addition reactions

  • The BOC-protected nitrogen, which can be selectively deprotected under acidic conditions

  • The piperazine ring, which provides a scaffold for further functionalization once deprotected

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